molecular formula C20H17N3O5 B7682618 N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(2-methyl-4-oxoquinazolin-3-yl)acetamide

N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(2-methyl-4-oxoquinazolin-3-yl)acetamide

货号 B7682618
分子量: 379.4 g/mol
InChI 键: QININKBFMYQTSM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(2-methyl-4-oxoquinazolin-3-yl)acetamide, also known as AMN082, is a selective agonist of metabotropic glutamate receptor 7 (mGluR7). This compound has been studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, and schizophrenia.

作用机制

N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(2-methyl-4-oxoquinazolin-3-yl)acetamide is a selective agonist of mGluR7, a subtype of metabotropic glutamate receptor that is predominantly expressed in the central nervous system. Activation of mGluR7 has been shown to have a modulatory effect on neurotransmitter release, including the inhibition of glutamate release. This mechanism is thought to underlie the anxiolytic, antidepressant, and antipsychotic effects of N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(2-methyl-4-oxoquinazolin-3-yl)acetamide.
Biochemical and Physiological Effects:
N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(2-methyl-4-oxoquinazolin-3-yl)acetamide has been shown to have a range of biochemical and physiological effects in animal models. These include the modulation of neurotransmitter release, the regulation of synaptic plasticity, and the modulation of neuronal excitability. In addition, N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(2-methyl-4-oxoquinazolin-3-yl)acetamide has been shown to have anti-inflammatory effects, suggesting its potential as a treatment for neuroinflammatory disorders.

实验室实验的优点和局限性

N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(2-methyl-4-oxoquinazolin-3-yl)acetamide has several advantages for use in lab experiments. It is a selective agonist of mGluR7, which allows for the specific modulation of this receptor subtype. In addition, the compound has been extensively studied in animal models, providing a wealth of data on its effects and mechanisms of action. However, there are also limitations to the use of N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(2-methyl-4-oxoquinazolin-3-yl)acetamide in lab experiments. The compound has poor solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, the lack of human clinical data means that the potential therapeutic applications of N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(2-methyl-4-oxoquinazolin-3-yl)acetamide in humans are not yet fully understood.

未来方向

There are several future directions for research on N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(2-methyl-4-oxoquinazolin-3-yl)acetamide. One area of interest is the potential therapeutic applications of the compound in neurological and psychiatric disorders. Further preclinical and clinical studies are needed to determine the efficacy and safety of N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(2-methyl-4-oxoquinazolin-3-yl)acetamide in humans. In addition, there is a need for further research on the mechanisms of action of N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(2-methyl-4-oxoquinazolin-3-yl)acetamide, including its effects on neurotransmitter release and synaptic plasticity. Finally, the development of more soluble analogs of N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(2-methyl-4-oxoquinazolin-3-yl)acetamide may improve its usefulness as a research tool and potential therapeutic agent.

合成方法

The synthesis of N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(2-methyl-4-oxoquinazolin-3-yl)acetamide involves several steps, including the condensation of 2-methyl-4-oxoquinazoline-3-carboxylic acid with 2-amino-5-acetylfuran, followed by the acetylation of the resulting intermediate with acetic anhydride. The final product is obtained by the reaction of the acetylated intermediate with 1,3-benzodioxole-5-carboxylic acid chloride. The purity of the compound can be confirmed by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

科学研究应用

N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(2-methyl-4-oxoquinazolin-3-yl)acetamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, and schizophrenia. The compound has shown promising results in preclinical studies, demonstrating anxiolytic and antidepressant effects in animal models. In addition, N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(2-methyl-4-oxoquinazolin-3-yl)acetamide has been shown to have antipsychotic effects in animal models of schizophrenia, suggesting its potential as a treatment for this disorder.

属性

IUPAC Name

N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(2-methyl-4-oxoquinazolin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O5/c1-11(24)14-7-17-18(28-10-27-17)8-16(14)22-19(25)9-23-12(2)21-15-6-4-3-5-13(15)20(23)26/h3-8H,9-10H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QININKBFMYQTSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1CC(=O)NC3=CC4=C(C=C3C(=O)C)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(2-methyl-4-oxoquinazolin-3-yl)acetamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。